N-(Hydroxymethyl)salicylamide
Overview
Description
N-(Hydroxymethyl)salicylamide is a chemical compound with the linear formula C8H9NO3 . It has a molecular weight of 167.166 . This compound contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Scientific Research Applications
Analgesic and Antipyretic Properties
N-(Hydroxymethyl)salicylamide and its derivatives exhibit significant analgesic and antipyretic properties. Studies have compared these compounds to salicylamide, demonstrating their potential as more powerful and less toxic alternatives to traditional analgesics like acetylsalicylic acid (Bavin, Macrae, Seymour, & Waterhouse, 1952).
Anthelmintic Activity
Salicylamides, including this compound, are recognized for their anthelmintic or molluscicidal properties, particularly in human and veterinary medicine. These compounds have been effective in treating various parasitic infections and show a clear "structure-activity linkage" (Malakhova & Kuklin, 2019).
Metabolic Studies
This compound is a model compound in drug disposition studies. Research has focused on its metabolic fate, particularly its hydroxylation products and their glucuronide and sulfate conjugates (Howell, Kotkoskie, Dills, & Klaassen, 1988).
Prodrug Potential
Studies on O-acyloxymethyl, O-acyl, and N-acyl derivatives of salicylamide, including this compound, have assessed their potential as prodrugs. These derivatives aim to enhance the systemic availability of salicylamide following oral or rectal administration (Bundgaard, Klixbüll, & Falch, 1986).
Antioxidant Properties
Research on salicylamides, including their O-substituted forms, has explored their antioxidant capacities. The evaluation used chemical and electrochemical methods, indicating their potential for various therapeutic applications (Ienascu, Stefanut, Tănăsie, Popescu, & Cata, 2015).
Magnetic and Luminescent Properties
Studies on dodecanuclear heterometallic clusters constructed by multidentate salicylamide salen-like ligands have shown interesting magnetic and luminescent properties. This research provides insight into potential applications in material sciences and electronics (Song, Liu, Liu, Zhou, & Wang, 2016).
Antimicrobial and Biological Properties
This compound and related compounds have been evaluated for their antimicrobial activity and biological properties, specifically against intestinal sulfate-reducing bacteria. These findings contribute to the understanding of their potential therapeutic applications (Kushkevych, Kollar, Suchý, Parák, Pauk, & Imramovský, 2015).
Plant Defense Mechanisms
Salicylic acid, closely related to salicylamides, plays a crucial role in inducing systemic acquired resistance in plants. This research highlights the importance of salicylic acid and its derivatives in plant defense mechanisms (Gaffney, Friedrich, Vernooij, Negrotto, Nye, Uknes, Ward, Kessmann, & Ryals, 1993).
Future Directions
N-(Hydroxymethyl)salicylamide has been added to the Candidate List for substances of very high concern (SVHC) due to concerns of carcinogenicity and mutagenicity . It is used in plastics, paper, silicone, rubber, coatings, adhesives, and printing inks . Future research may focus on the topical delivery strategies of salicylates and the impact of certain compounds on the performance of N-(Hydroxymethyl)acrylamide polymer gel dosimeter .
Mechanism of Action
Target of Action
N-(Hydroxymethyl)salicylamide, also known as 2-hydroxy-n-(hydroxymethyl)benzamide, is a derivative of salicylic acid . Salicylic acid and its derivatives, collectively known as salicylates, have been widely used for their analgesic and antipyretic properties .
Mode of Action
Salicylic acid is known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thromboxanes, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
Salicylic acid, from which this compound is derived, is synthesized in plants and bacteria from chorismate via the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway
Pharmacokinetics
Salicylates like salicylic acid are known to be rapidly absorbed orally
Result of Action
Salicylates are known to have analgesic, antipyretic, and anti-inflammatory effects . This compound may share these effects due to its structural similarity to salicylic acid.
Properties
IUPAC Name |
2-hydroxy-N-(hydroxymethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-9-8(12)6-3-1-2-4-7(6)11/h1-4,10-11H,5H2,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYAHCUAUNANB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158673 | |
Record name | Methylol salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13436-87-8 | |
Record name | Methylol salicylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013436878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13436-87-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30181 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylol salicylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(HYDROXYMETHYL)-SALICYLAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYLOL SALICYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPM2QT8C6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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